Lipophilicity (LogP) Comparison of 4-Substituted Cyclohexanones
4-(Difluoromethyl)cyclohexan-1-one exhibits a calculated LogP of 1.2 ± 0.3 , representing a moderate lipophilicity profile. In contrast, the closely related 4-(trifluoromethyl)cyclohexan-1-one demonstrates a significantly higher LogP of 2.308 , while the non-fluorinated analog 4-methylcyclohexan-1-one has a LogP of approximately 1.38 [1]. The -CF2H group thus provides a lipophilicity profile intermediate between a methyl group and a trifluoromethyl group, offering a distinct and quantifiable advantage for fine-tuning membrane permeability and solubility in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.2 ± 0.3 (calculated) |
| Comparator Or Baseline | 4-(Trifluoromethyl)cyclohexan-1-one (LogP = 2.308) ; 4-Methylcyclohexan-1-one (LogP ≈ 1.38) [1] |
| Quantified Difference | Target compound is approximately 1.1 LogP units less lipophilic than the trifluoromethyl analog and 0.18 LogP units less than the methyl analog. |
| Conditions | Calculated/Estimated values from authoritative chemical databases. |
Why This Matters
A lower LogP is often desirable to improve aqueous solubility and reduce non-specific binding, while avoiding the excessive hydrophilicity of completely unsubstituted systems, thereby offering a balanced physicochemical profile for both oral bioavailability and in vitro assay performance.
- [1] PubChem. 4-Methylcyclohexanone. CAS 589-92-4. Accessed 2026. View Source
